molecular formula C8H15Br2N3OSi B2816027 2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane CAS No. 1569084-15-6

2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane

Cat. No.: B2816027
CAS No.: 1569084-15-6
M. Wt: 357.121
InChI Key: RMQHUTDZCYCWIW-UHFFFAOYSA-N
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Description

2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane is a halogenated triazole derivative featuring a 3,5-dibromo-substituted 1,2,4-triazole core linked to a methoxyethyl-trimethylsilane group. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including roles as herbicides, insecticides, and fungicides . Such structural attributes make it a candidate for agrochemical and pharmaceutical applications, though its specific mechanistic profile remains understudied compared to well-characterized triazole derivatives.

Properties

IUPAC Name

2-[(3,5-dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br2N3OSi/c1-15(2,3)5-4-14-6-13-8(10)11-7(9)12-13/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQHUTDZCYCWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br2N3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane typically involves the following steps:

  • Formation of 3,5-Dibromo-1,2,4-triazole: : This can be achieved by reacting hydrazine with bromoform in the presence of a base.

  • Attachment of Trimethylsilyl Ether: : The triazole ring is then reacted with chloromethoxyethyl-trimethylsilane under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with careful control of temperature, pressure, and stoichiometry to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atoms can be oxidized to form bromate or bromide ions.

  • Reduction: : The compound can be reduced to remove the bromine atoms, resulting in a different triazole derivative.

  • Substitution: : The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as zinc (Zn) or hydrogen gas (H2) can be used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) or amines can be employed.

Major Products Formed

  • Oxidation: : Bromate (BrO3-) or bromide (Br-) ions.

  • Reduction: : Dibrominated triazole derivatives.

  • Substitution: : Various functionalized triazole derivatives.

Scientific Research Applications

2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : Potential use in drug discovery and development, especially in the design of new pharmaceuticals targeting specific biological pathways.

  • Industry: : Application in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

(a) vs. (3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic Acid

  • Structure : Shares the 3,5-dibromo-triazole core but substitutes the methoxyethyl-trimethylsilane group with a carboxylic acid (-COOH) .
  • Key Differences :
    • Solubility : The acetic acid derivative is highly polar due to the -COOH group, favoring aqueous solubility, whereas the trimethylsilane group in the target compound enhances hydrophobicity.
    • Reactivity : The carboxylic acid can participate in hydrogen bonding and salt formation, while the silane group may undergo hydrolysis under acidic/basic conditions.
    • Applications : The acetic acid derivative is more suited for ionic interactions in biological systems, whereas the silane-containing compound’s lipophilicity may optimize tissue penetration.

(b) vs. 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole

  • Structure: Features a triazole core with amino and dichlorophenoxy substituents instead of bromine and silane groups .
  • Key Differences: Electrophilicity: Bromine atoms in the target compound increase electrophilic character compared to the electron-donating dichlorophenoxy groups. Steric Effects: The bulky dichlorophenoxy substituents may hinder enzyme binding, whereas the smaller bromine and flexible methoxyethyl-silane chain in the target compound allow better target accessibility. Bioactivity: Dichlorophenoxy derivatives are typically herbicidal, while brominated triazoles often exhibit broader antifungal activity .

Heterocyclic Core Variations

Triazoles vs. Triazines

  • Core Structure : Triazoles (1,2,4-triazole) vs. triazines (1,3,5-triazine) .
  • Functional Impact: Mode of Action: Triazines (e.g., metsulfuron-methyl) inhibit photosynthesis by binding to the D1 protein in plants, while triazoles often target cytochrome P450 enzymes in fungi . Stability: Brominated triazoles may exhibit greater resistance to metabolic degradation compared to non-halogenated triazines.

Research Findings and Pharmacokinetic Considerations

Metabolic and Stability Profiles

  • Bromine atoms can act as leaving groups in nucleophilic substitution reactions, suggesting possible reactivity in biological systems .

Impurity and Byproduct Comparisons

  • Impurities in triazole pharmaceuticals, such as dioxolan-piperazine derivatives, exhibit complex pharmacokinetics due to multiple functional groups . In contrast, the target compound’s simpler substituents (methoxyethyl-silane) likely reduce metabolic byproduct formation.

Tabulated Comparison of Key Attributes

Compound Core Structure Key Substituents Solubility Profile Primary Applications Reference
Target Compound 1,2,4-Triazole 3,5-Dibromo, methoxyethyl-silane Lipophilic Antifungal/Agrochemical
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic Acid 1,2,4-Triazole 3,5-Dibromo, acetic acid Hydrophilic Biochemical research
4-Amino-3,5-bis(2,4-dichlorophenoxy)-Triazole 1,2,4-Triazole Amino, dichlorophenoxy Moderate Herbicide synthesis
Metsulfuron Methyl 1,3,5-Triazine Sulfonylurea, methyl Polar Herbicide

Biological Activity

The compound 2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane is a derivative of triazole that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with bromine atoms and a methoxyethyl group attached to a trimethylsilane moiety. The general structure can be represented as follows:

CxHyBr2N3O2Si\text{C}_x\text{H}_y\text{Br}_2\text{N}_3\text{O}_2\text{Si}

The synthesis typically involves the bromination of a triazole precursor followed by the introduction of the trimethylsilane group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in solvents like DMF or dichloromethane at controlled temperatures.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole moiety can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of steroids in mammals. This inhibition may lead to altered hormonal levels and metabolic pathways.
  • Antifungal Properties : Similar compounds have been shown to exhibit antifungal activity by disrupting fungal cell membrane integrity or inhibiting ergosterol biosynthesis.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that 3,5-dibromo-1H-1,2,4-triazole exhibits broad-spectrum antifungal activity against various pathogens, including Candida spp. and Aspergillus spp.

Compound Target Pathogen Activity
3,5-Dibromo-1H-1,2,4-triazoleCandida albicansInhibitory
3,5-Dibromo-1H-1,2,4-triazoleAspergillus nigerInhibitory

Case Studies

  • In Vitro Studies : A study investigated the effects of various triazole derivatives on fungal growth inhibition. Results indicated that compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts. The mechanism was attributed to increased lipophilicity and improved binding affinity to fungal enzymes.
  • Toxicological Assessments : Another study focused on the toxicological profile of triazole fungicides in rat models. The findings suggested that exposure to triazoles led to alterations in liver enzyme activities and hormonal levels. Specifically, the brominated triazoles were linked to increased liver weights and changes in serum testosterone levels.

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